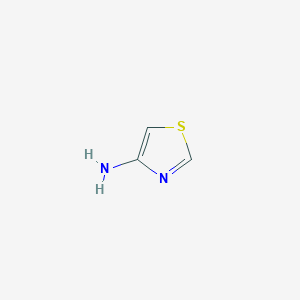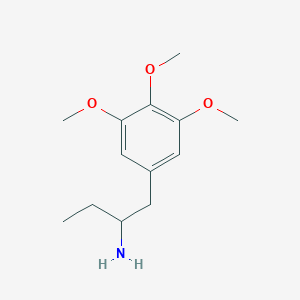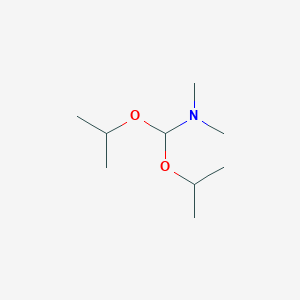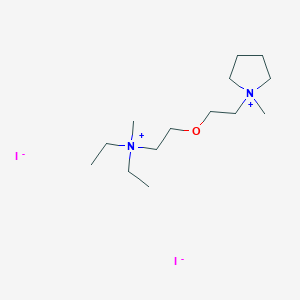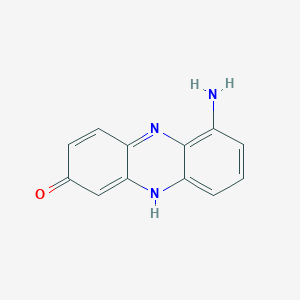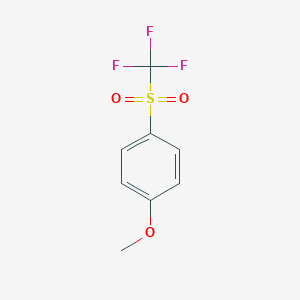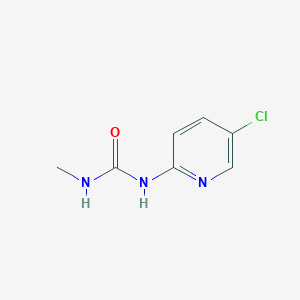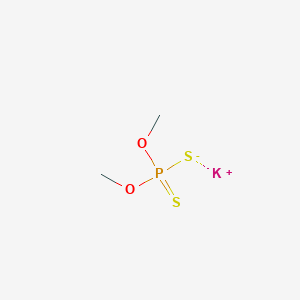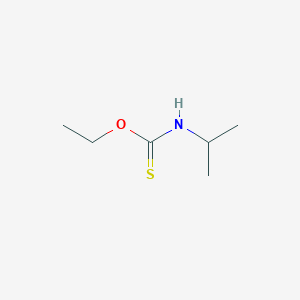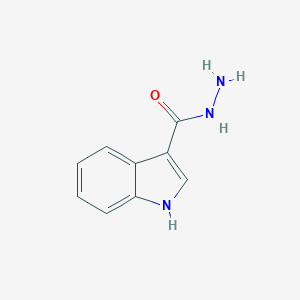
1H-indole-3-carbohydrazide
Übersicht
Beschreibung
1H-Indole-3-carbohydrazide is a chemical compound that belongs to the indole family, which is a group of compounds known for their presence in natural products and pharmaceuticals. Indole derivatives are of significant interest due to their diverse biological activities and their role as key intermediates in the synthesis of various heterocyclic compounds.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, 1H-indole-3-sulfonates can be synthesized via palladium-catalyzed tandem reactions of 2-alkynyl arylazides with sulfonic acids, which proceed rapidly under mild conditions . Similarly, 1H-indole-2,3-dicarboxylates can be obtained through rhodium-catalyzed C-H annulation of arylhydrazines with maleates, a process that tolerates a variety of functional groups . Additionally, indole carbohydrazides can be prepared and further reacted with aromatic aldehydes to yield hydrazone derivatives, which can be cyclized to form various indole derivatives .
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized using various spectroscopic methods. For example, the crystal structure of certain indole carbohydrazides has been determined by single-crystal X-ray diffraction, and their molecular structures have been optimized using computational methods such as DFT . These studies provide insights into the stability and reactivity of the compounds.
Chemical Reactions Analysis
Indole derivatives can undergo a range of chemical reactions. For instance, indole-3-carboxaldehyde derivatives are known to participate in C-C and C-N coupling reactions and reductions, serving as precursors for the synthesis of biologically active compounds . Moreover, indole carbohydrazides can be converted into triazolylindoles and other indole derivatives, showcasing their versatility in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the solvation energy values and the planarity of certain groups linked to the nitrogen atom can affect the reactivity of indole carbohydrazides . Additionally, the presence of substituents on the indole ring can impact the compound's properties, as seen in the synthesis of 4,6-dimethoxy-1H-indole-2-carbohydrazides, which exhibit antioxidant and acetylcholinesterase inhibition properties .
Wissenschaftliche Forschungsanwendungen
α-Amylase Inhibitory Potential : Derivatives of indole carbohydrazide have been synthesized and evaluated for their α-amylase inhibitory potential. Some analogs showed potent inhibition, suggesting potential applications in managing diseases like diabetes where α-amylase inhibitors are beneficial (Noreen et al., 2017).
Anti-cholinesterase Activity : Carbohydrazide indole-isoxazole hybrid derivatives have shown significant anti-cholinesterase activity, indicating potential applications in treating Alzheimer's disease and related neurodegenerative conditions (Mirfazli et al., 2018).
Antioxidant and Acetylcholinesterase Inhibition Properties : Certain indole-2-carbohydrazides and their derivatives have been synthesized and evaluated for their antioxidant properties and acetylcholinesterase inhibition, suggesting potential applications in neurodegenerative diseases and oxidative stress management (Bingul et al., 2019).
Cytotoxic Activity Against Cancer Cell Lines : Novel 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have been synthesized and shown potent antiproliferative activity against various human cancer cell lines, indicating potential applications in cancer therapy (Zhang et al., 2011).
Anti-inflammatory and Antioxidant Properties : Differently substituted indolyl carbohydrazides have demonstrated significant anti-inflammatory and antioxidant activities, suggesting their potential as therapeutic agents in conditions associated with inflammation and oxidative stress (Hadjipavlou-Litina et al., 2013).
Antineoplastic Activity : Indolyl-1,3,4-oxadiazole and indolyl-1,2,4-triazole derivatives have been synthesized and evaluated for their antineoplastic activity, indicating potential applications in cancer treatment (Farghaly et al., 2012).
Tubulin Polymerization Inhibition in Cancer : Certain indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides have been synthesized and shown to inhibit tubulin polymerization, a mechanism useful in cancer therapy (Kazan et al., 2019).
Antimycobacterial Activity : Novel hybrid hydrazides and hydrazide-hydrazones combining indole and pyridine nuclei have been synthesized and exhibited antimycobacterial activity, suggesting potential applications in treating tuberculosis (Velezheva et al., 2016).
Microbial Activity : Novel indole derivatives have been synthesized and shown promising in vitro antimicrobial activities, indicating potential applications in addressing bacterial infections (Suryawanshi et al., 2023).
Chemosensor for Metal Ions : A novel tetraacetyl indole-based chemosensor capable of detecting Cu2+ and Fe3+ ions has been synthesized, suggesting applications in environmental monitoring and analytical chemistry (Şenkuytu et al., 2019).
Wirkmechanismus
Target of Action
1H-Indole-3-carbohydrazide, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The primary targets of this compound are believed to be tubulin proteins . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules play a crucial role in maintaining cell structure, cell division, and intracellular transport.
Mode of Action
The compound interacts with its targets, primarily tubulin, by binding at the colchicine site . This binding inhibits the polymerization of tubulin into microtubules, disrupting the microtubule network within the cell. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by 1H-indole-3-carbohydrazide is the microtubule assembly pathway. By inhibiting tubulin polymerization, the compound disrupts the formation of the mitotic spindle, a structure that is crucial for chromosome segregation during cell division . This disruption can lead to cell cycle arrest, specifically at the G2/M phase, and ultimately to cell death or apoptosis .
Result of Action
The primary result of 1H-indole-3-carbohydrazide’s action is the induction of cell cycle arrest and apoptosis in cells, particularly in cancer cells . For example, certain derivatives of this compound have shown strong antiproliferative activities against various human cancer cell lines . This makes 1H-indole-3-carbohydrazide and its derivatives potential candidates for anticancer agents.
Action Environment
The action, efficacy, and stability of 1H-indole-3-carbohydrazide can be influenced by various environmental factors. For instance, the presence of certain ions in the environment, such as Cu^2+, can interfere with the compound’s action . Additionally, the compound’s activity may also be affected by the pH and temperature of its environment.
Safety and Hazards
Eigenschaften
IUPAC Name |
1H-indole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-9(13)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUYDKZSGDJDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165238 | |
| Record name | Indole-3-carboxylic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indole-3-carbohydrazide | |
CAS RN |
15317-58-5 | |
| Record name | 1H-Indole-3-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15317-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-3-carboxylic acid, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015317585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-carboxylic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-3-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)
